molecular formula C12H16ClN5O2S B043774 N-(2-Guanidinoethyl)-5-isoquinolinesulfonamide hydrochloride CAS No. 92564-34-6

N-(2-Guanidinoethyl)-5-isoquinolinesulfonamide hydrochloride

Cat. No. B043774
CAS RN: 92564-34-6
M. Wt: 329.81 g/mol
InChI Key: GUGJQAFPKZZOIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-guanidinoethyl)-5-isoquinolinesulfonamide derivatives, including the hydrochloride form, involves preparing novel series of compounds that possess vasodilatory activity. These compounds have been synthesized and evaluated for their pharmacological effects, particularly in inducing vasodilation when injected into the femoral artery of dogs (Morikawa, Sone, & Asano, 1989).

Molecular Structure Analysis

The structural analyses of similar compounds reveal that alterations in the molecular structure, such as the replacement of a naphthalene ring with an isoquinoline ring, can significantly change the compound's pharmacological profile, retaining the ability to inhibit protein kinases without antagonizing calmodulin (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).

Chemical Reactions and Properties

Isoquinolinesulfonamides, including N-(2-Guanidinoethyl)-5-isoquinolinesulfonamide hydrochloride, have been found to inhibit cyclic nucleotide-dependent protein kinases significantly, suggesting a direct interaction with the active center of these enzymes. This interaction underpins their use in modulating vasodilatory responses and potentially other pharmacological actions (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, crystallinity, and stability, are crucial for their pharmacological application. However, specific details on the physical properties of N-(2-Guanidinoethyl)-5-isoquinolinesulfonamide hydrochloride were not available in the searched literature.

Chemical Properties Analysis

N-(2-Guanidinoethyl)-5-isoquinolinesulfonamide hydrochloride and related compounds show potent vasodilatory activity and act as selective inhibitors of cyclic nucleotide-dependent protein kinases. These chemical properties are significant for their mechanism of action, contributing to their pharmacological effects without impacting cardiac function (Asano, Hidaka, & Sasaki, 1984).

Scientific Research Applications

  • Vasodilatory Activity : N-(2-guanidinoethyl)-5-isoquinolinesulfonamide derivatives, including 1-amidino-4-(5-isoquinolylsulfonyl)-1,4-perhydrodiaze, exhibit vasodilatory activity. This suggests potential applications in cardiovascular treatments (Morikawa, Sone, & Asano, 1989).

  • Inhibition of Protein Kinases : These compounds are potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. Their inhibitory action on these kinases indicates potential use in drug discovery and therapeutic applications (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).

  • Calcium Antagonist Properties : Studies have demonstrated that certain N-(2-guanidinoethyl)-5-isoquinolinesulfonamide compounds act as calcium antagonists, differing from other known calcium antagonists like nicardipine. This suggests their utility in managing conditions affected by calcium dynamics, such as vascular smooth muscle contraction and cerebral vasospasm (Asano & Hidaka, 1985).

  • Role in Cell Differentiation and Immune Function : Protein kinase C, which is inhibited by these compounds, plays a significant role in cell differentiation, particularly in neural cells and immune cells. This implies potential applications in neurological and immunological research and treatment (Miñana, Felipo, & Grisolía, 1990).

  • Therapeutic Potential in Vascular and Pulmonary Conditions : The compounds have shown efficacy in reversing delayed cerebral vasospasm in animal models and preventing pulmonary edema in response to oxidative stress. This suggests potential therapeutic applications in treating intractable cerebral vasospasm and oxidative stress-induced pulmonary conditions (Takayasu et al., 1986).

Safety And Hazards

The safety and hazards associated with “N-(2-Guanidinoethyl)-5-isoquinolinesulfonamide hydrochloride” are not detailed in the retrieved data. It’s important to handle all chemicals with appropriate safety measures.


properties

IUPAC Name

2-[2-(isoquinolin-5-ylsulfonylamino)ethyl]guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2S.ClH/c13-12(14)16-6-7-17-20(18,19)11-3-1-2-9-8-15-5-4-10(9)11;/h1-5,8,17H,6-7H2,(H4,13,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGJQAFPKZZOIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00919108
Record name N-(2-Carbamimidamidoethyl)isoquinoline-5-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00919108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Guanidinoethyl)-5-isoquinolinesulfonamide hydrochloride

CAS RN

92564-34-6
Record name HA-1004 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092564346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Carbamimidamidoethyl)isoquinoline-5-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00919108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
114
Citations
RE Martell, RU Simpson, T Hsu - Biochemical pharmacology, 1988 - Elsevier
HL-60 promyelocytic leukemia cells were induced to differentiate by 1,25-dihydroxyvitamin D 3 (calcitriol) into mature monocytes. Differentiation was assessed by nitro blue tetrazolium …
Number of citations: 28 www.sciencedirect.com
M Ito, F Tanabe, A Sato, Y Takami, S Shigeta - International journal of …, 1988 - Elsevier
A potent inhibitor of protein kinase C(PKC),1-(5-isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride (H-7), dose-dependently inhibited natural killer (NK) activity in large granular …
Number of citations: 17 www.sciencedirect.com
A Sato, F Tanabe, M Ito, E Ishida, S Shigeta - International journal of …, 1990 - Elsevier
The potent protein kinase C (PKC) inhibitors, 1-(5-isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride (H-7) and staurosporine, significantly enhanced concanavalin A (Con A)-…
Number of citations: 4 www.sciencedirect.com
W Zhang, H Yamada, N Sakai, Y Nozawa - Journal of neuro-oncology, 1993 - Springer
The effect of staurosporine, a potent protein kinase C (PKC) inhibitor, on the sensitivity to radiation has been investigated in C6 glioma cells. Pretreatment of C6 cells with staurosporine …
Number of citations: 41 link.springer.com
I Nishiyama, M Ogiso, T Seki, T Oota - Zoological science, 1997 - BioOne
Calcitonin-producing cells (C-cells) are endocrine cells derived from the neural crest. We examined the effects of three types of protein kinase inhibitors on the induction of neuronal …
Number of citations: 2 bioone.org
K Ashizawa, GJ Wishart, K Nishinakama… - …, 1995 - rep.bioscientifica.com
The motility of both intact and demembranated fowl spermatozoa was vigorous at 30C, but decreased markedly following the addition of 1-(5-chloronaphthalene-1-sulfonyl)-1H-…
Number of citations: 30 rep.bioscientifica.com
CC Felder, FE Albrecht, T Campbell… - American Journal …, 1993 - journals.physiology.org
When D1 dopamine agonists are incubated with renal cortical tissue, Na+/H+ exchange activity is inhibited, presumably due to D1 receptor-mediated stimulation of adenylyl cyclase and …
Number of citations: 94 journals.physiology.org
T Kubo, Y Hagiwara - Brain research, 2005 - Elsevier
We have previously reported that some neurons in the anterior hypothalamic area (AHA) are tonically activated by endogenous angiotensins in rats and that activities of these …
Number of citations: 16 www.sciencedirect.com
S Horio, T Nagare, H Moritoki - Journal of Autonomic Pharmacology, 1999 - europepmc.org
1. To determine the role of cellular Ca2+ in desensitization, acetylcholine (ACh)-induced desensitization was studied under Ca2+-free condition in guinea-pig ileal longitudinal muscle. 2…
Number of citations: 3 europepmc.org
K Mitsunaga, S Shinohara… - Development, growth & …, 1990 - Wiley Online Library
The formation of spicules and development of pluteus arms in sea urchin embryos were strongly blocked by H‐7 (1‐(5‐isoquinolinesulfonyl)‐2‐methylpiperazine dihydrochloride) but …
Number of citations: 12 onlinelibrary.wiley.com

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